molecular formula C9H10BrN B8560434 2-Bromo-5-(2-methylprop-1-en-1-yl)pyridine

2-Bromo-5-(2-methylprop-1-en-1-yl)pyridine

Cat. No. B8560434
M. Wt: 212.09 g/mol
InChI Key: FVASCPWSKATSOI-UHFFFAOYSA-N
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Patent
US08318746B2

Procedure details

Under a nitrogen atmosphere, a 2.0M butylmagnesium chloride tetrahydrofuran solution (11.2 mL) was diluted with tetrahydrofuran (200 mL). The reaction solution was cooled to −10° C., a 1.6M n-butyllithium hexane solution (28.1 mL) was added dropwise, and the mixture was stirred at −10° C. for 10 min. To the reaction solution was added dropwise a solution (50 mL) of 2-bromo-5-(2-methylprop-1-en-1-yl)pyridine (11.9 g) in tetrahydrofuran, and the mixture was stirred at −10° C. for 30 min. To the reaction solution was added N,N-dimethylformamide (8.65 mL), and the mixture was stirred at −10° C. for 3 hr. A saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:99-10:90, volume ratio) to give the title compound (7.47 g, yield 83%) as a pale-yellow oil.
Name
butylmagnesium chloride tetrahydrofuran
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
28.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.65 mL
Type
solvent
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C([Mg]Cl)CCC.CCCCCC.C([Li])CCC.Br[C:24]1[CH:29]=[CH:28][C:27]([CH:30]=C(C)C)=[CH:26][N:25]=1.[Cl-].[NH4+]>O1CCCC1.CN(C)C=O>[CH3:26][C:27]([CH3:30])=[CH:28][C:29]1[CH:5]=[CH:4][C:3]([CH:2]=[O:1])=[N:25][CH:24]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
butylmagnesium chloride tetrahydrofuran
Quantity
11.2 mL
Type
reactant
Smiles
O1CCCC1.C(CCC)[Mg]Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
n-butyllithium hexane
Quantity
28.1 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
BrC1=NC=C(C=C1)C=C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
8.65 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −10° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at −10° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at −10° C. for 3 hr
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:99-10:90, volume ratio)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(=CC=1C=CC(=NC1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.47 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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